![molecular formula C20H19ClN4O4S B4539436 3-(4-chloro-3-nitrophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4539436.png)
3-(4-chloro-3-nitrophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide
Description
Acrylamide is a compound that has garnered attention due to its presence in various industrial processes and as a byproduct in food processing. It's known for its neurotoxic and potential carcinogenic effects. The metabolism, hemoglobin adduct formation, and elimination kinetics of acrylamide have been studied in humans to understand its effects better and assess exposure risks (Fennell et al., 2005), (Fennell et al., 2006).
Synthesis Analysis
Synthesis of acrylamide typically involves the hydration of acrylonitrile, which might share similarities with the synthesis pathways of closely related compounds. Industrial production often focuses on optimizing yield and minimizing byproducts to ensure safety and efficiency.
Molecular Structure Analysis
The molecular structure of acrylamide allows for its interaction with biological molecules, leading to the formation of adducts with proteins such as hemoglobin. This interaction is crucial for understanding the bioavailability and toxicokinetic behavior of acrylamide and related compounds in biological systems.
Chemical Reactions and Properties
Acrylamide undergoes metabolic reactions in the human body, primarily through conversion to glycidamide, a metabolite with higher genotoxic potential. These metabolic pathways involve various enzymes, including cytochrome P450 2E1 for oxidation and glutathione-S-transferases for conjugation (Hartmann et al., 2009).
properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-[(2-morpholin-4-ylphenyl)carbamothioyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c21-15-7-5-14(13-18(15)25(27)28)6-8-19(26)23-20(30)22-16-3-1-2-4-17(16)24-9-11-29-12-10-24/h1-8,13H,9-12H2,(H2,22,23,26,30)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSFKBXHWWWCSD-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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